![molecular formula C24H27N3O5 B11181933 N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide](/img/structure/B11181933.png)
N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide
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Overview
Description
N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group, a dioxopyrrolidinyl group, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide typically involves multiple steps. The starting materials often include 2-methoxy-5-methylphenyl derivatives and various hydrazides. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are usually carried out under controlled temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-5-methylphenyl)ethanone
- 2-Methoxy-5-methylphenyl isocyanate
- N-(2-methoxy-1,3-dioxan-5-yl)methylacrylamide
Uniqueness
N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines .
Biological Activity
N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Moiety : The pyrrolidinone ring is synthesized through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy-Substituted Phenyl Group : This is achieved via electrophilic aromatic substitution reactions.
- Formation of the Benzohydrazide Linkage : The final step involves coupling the pyrrolidinone with a benzohydrazide derivative.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated promising results:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 6.75 ± 0.19 |
Compound A | HCC827 | 6.26 ± 0.33 |
Compound A | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that structural modifications can enhance the antitumor efficacy while minimizing toxicity to normal cells, such as MRC-5 lung fibroblasts .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown potential antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : It can modulate signaling pathways by binding to cell surface receptors.
- Gene Expression Modulation : By interacting with transcription factors, it influences gene expression related to cell growth and survival.
Case Studies
- Lung Cancer Treatment : In a study involving lung cancer cell lines, the compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Another study demonstrated that derivatives of this compound effectively inhibited growth in both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide |
InChI |
InChI=1S/C24H27N3O5/c1-5-16(3)23(30)27(25-22(29)17-9-7-6-8-10-17)19-14-21(28)26(24(19)31)18-13-15(2)11-12-20(18)32-4/h6-13,16,19H,5,14H2,1-4H3,(H,25,29) |
InChI Key |
OZMXKHPNQBEBDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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